3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

Description

Contextualization within Benzodioxepine and Thiol Chemistry

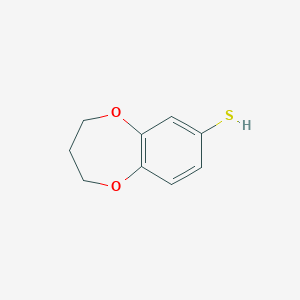

The compound 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a heterocyclic molecule that integrates two key chemical features: the benzodioxepine core and a thiol functional group. Benzodioxepines are bicyclic structures where a benzene (B151609) ring is fused to a seven-membered dioxepine ring. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The thiol group (-SH), an organosulfur functional group, is known for its distinct reactivity, particularly its ability to form strong bonds with metals and participate in disulfide linkages, which is crucial in various biological and materials science contexts. The placement of a thiol group on the benzodioxepine scaffold suggests potential for unique chemical and biological properties.

Structural Features and Nomenclature of this compound

The systematic name, this compound, precisely describes the molecule's structure. It consists of a benzene ring fused to a 1,5-dioxepine ring, a seven-membered ring containing two oxygen atoms at positions 1 and 5. The "3,4-dihydro-2H" designation indicates that the dioxepine ring is partially saturated. A thiol (-SH) group is substituted on the benzene ring at position 7.

The basic properties of this compound are summarized in the table below. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| Physical Form | Solid |

| SMILES String | SC1=CC=C2OCCCOC2=C1 |

| InChI Key | XBLKRYDMZYKNFI-UHFFFAOYSA-N |

Significance of the Benzodioxepine Scaffold in Heterocyclic Chemistry

The benzodioxepine scaffold is a privileged structure in heterocyclic chemistry, primarily due to its presence in a variety of pharmacologically active compounds. Derivatives of this scaffold have been investigated for a range of biological activities, including potential anxiolytic, anticonvulsant, and muscle relaxant properties. scbt.com The seven-membered dioxepine ring imparts a specific three-dimensional conformation, which can be crucial for binding to biological targets. The conformation of the 3,4-dihydro-2H-1,5-benzodioxepin ring system has been studied, with the unsubstituted ring appearing to favor a chair conformation. nih.gov The fusion of this heterocyclic system with a benzene ring allows for aromatic substitutions, enabling the synthesis of a wide array of derivatives with tailored properties.

Overview of Current Research Trajectories and Gaps for this compound

Despite the established significance of the benzodioxepine scaffold and thiol chemistry, a review of the scientific literature indicates a notable gap in research specifically focused on this compound. While the compound is commercially available for research purposes, there is a lack of published studies detailing its synthesis, reactivity, spectroscopic characterization, or potential applications. sigmaaldrich.com This suggests that the compound may be a novel chemical entity with unexplored potential. The absence of dedicated research presents an opportunity for future investigations into the unique properties that may arise from the combination of the benzodioxepine core and the reactive thiol group.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c12-7-2-3-8-9(6-7)11-5-1-4-10-8/h2-3,6,12H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLKRYDMZYKNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3,4 Dihydro 2h 1,5 Benzodioxepine 7 Thiol and Its Precursors

Strategies for the Construction of the 3,4-Dihydro-2H-1,5-Benzodioxepine Core

The formation of the seven-membered dioxepine ring fused to a benzene (B151609) ring is the foundational step in the synthesis. Various methodologies have been developed, ranging from classical condensation reactions to modern catalytic processes.

Classical Etherification Approaches (e.g., Williamson Synthesis)

The most traditional and widely employed method for constructing the 3,4-dihydro-2H-1,5-benzodioxepine scaffold is the Williamson ether synthesis. This approach involves the double alkylation of a catechol derivative with a suitable three-carbon dielectrophile.

The reaction typically starts with catechol (1,2-dihydroxybenzene), which is treated with a base to form the bis-phenoxide. This nucleophilic species then undergoes a double SN2 reaction with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, to close the seven-membered ring. The choice of base, solvent, and reaction conditions is crucial for optimizing the yield and minimizing the formation of polymeric side products.

Table 1: Representative Conditions for Williamson Ether Synthesis of the Benzodioxepine Core

| Starting Material | Alkylating Agent | Base | Solvent | Typical Conditions |

| Catechol | 1,3-Dibromopropane | K₂CO₃ | Acetone, DMF | Reflux |

| Catechol | 1,3-Dichloropropane | NaH | THF, DMF | 0 °C to RT |

| Substituted Catechol | 1,3-Diiodopropane | Cs₂CO₃ | Acetonitrile | Reflux |

While reliable, this method can sometimes suffer from low yields due to competing intermolecular polymerization. The use of high-dilution conditions or phase-transfer catalysts can mitigate this issue to some extent.

Contemporary and Green Chemistry Syntheses of the Benzodioxepine Scaffold

Modern synthetic chemistry has sought more efficient and environmentally benign methods for constructing heterocyclic systems. For the benzodioxepine core, Ring-Closing Metathesis (RCM) has emerged as a powerful alternative. researchgate.netresearchgate.net This strategy begins with the preparation of a 1,2-bis(allyloxy)benzene intermediate, which is synthesized by the alkylation of catechol with an allyl halide. This di-allyl precursor is then subjected to an RCM reaction using a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, to form the unsaturated 2H-1,5-benzodioxepin ring. researchgate.net Subsequent hydrogenation of the double bond yields the desired saturated 3,4-dihydro-2H-1,5-benzodioxepine core.

Another approach aligned with green chemistry principles is the use of microwave-assisted synthesis. researchgate.netderpharmachemica.com While extensively documented for the analogous 1,5-benzodiazepine systems, this technique can be applied to the Williamson ether synthesis to dramatically reduce reaction times from hours to minutes and often improve yields by minimizing side-product formation through rapid, uniform heating. researchgate.netderpharmachemica.comjocpr.com

Table 2: Comparison of Synthetic Routes to the Benzodioxepine Core

| Method | Key Reagents | Advantages | Disadvantages |

| Williamson Ether Synthesis | Catechol, 1,3-Dihalopropane, Base | Readily available starting materials, well-established | Risk of polymerization, often requires harsh conditions |

| Ring-Closing Metathesis | 1,2-Bis(allyloxy)benzene, Grubbs' Catalyst | High efficiency for ring closure, milder conditions | Expensive catalyst, multi-step precursor synthesis |

| Microwave-Assisted Synthesis | (As per Williamson) | Drastically reduced reaction times, improved yields | Requires specialized microwave equipment |

Exploration of Chiral Approaches for the Benzodioxepine Ring System

The synthesis of enantiomerically pure benzodioxepine derivatives is an area of growing interest, although specific methods for the parent 3,4-dihydro-2H-1,5-benzodioxepine are not extensively reported. However, strategies employed for the asymmetric synthesis of related seven-membered heterocycles, such as benzodiazepines and benzazepines, offer valuable insights. researchgate.netchemistryviews.org

Potential chiral strategies could include:

Chiral Pool Synthesis: Utilizing a chiral, non-racemic C3 dielectrophile (e.g., a derivative of (R)- or (S)-1,3-butanediol) to react with catechol, thereby introducing a stereocenter into the dioxepine ring.

Asymmetric Catalysis: Employing a chiral catalyst to guide the enantioselective cyclization. This is more challenging for Williamson-type reactions but could be feasible in other novel synthetic routes.

Resolution: Synthesizing the racemic mixture of a substituted benzodioxepine derivative and separating the enantiomers using chiral chromatography or classical resolution with a chiral resolving agent.

These approaches remain largely exploratory for this specific scaffold but represent a logical direction for future research based on successes in analogous heterocyclic systems. researchgate.netchemistryviews.org

Regioselective Introduction of the Thiol Group at Position 7

Once the benzodioxepine core is synthesized, the next critical step is the introduction of a thiol group specifically at the C-7 position of the aromatic ring. This can be achieved through precursor strategies or by the chemical transformation of other functional groups.

Direct Thiolation Methods and Precursor Strategies

Direct electrophilic thiolation of the unsubstituted benzodioxepine ring is challenging due to regioselectivity issues. A more controlled and effective strategy is to begin with a precursor that already contains a functional group amenable to conversion into a thiol. The most prominent of these precursor strategies is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org

This multi-step sequence involves:

Synthesis of the Phenol: Preparation of 3,4-dihydro-2H-1,5-benzodioxepine-7-ol. This precursor can be synthesized from 3,4-dihydroxybenzoic acid via esterification, cyclization with a 1,3-dihalopropane, and subsequent reduction of the ester to a hydroxymethyl group, followed by further transformations, or other routes starting from substituted catechols.

Thiocarbamate Formation: The 7-hydroxy derivative is reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form an O-aryl thiocarbamate.

Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.org Milder conditions using palladium or photoredox catalysis have also been developed. wikipedia.orgacs.org

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic (e.g., NaOH, KOH) or reductive (e.g., LiAlH₄) conditions to release the final 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. organic-chemistry.org

Functional Group Interconversion from 7-Substituted Analogues

An alternative and highly practical approach is the conversion of a pre-existing functional group at the 7-position into a thiol. Commercially available starting materials such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride make this an attractive strategy. thermofisher.com

From 7-Sulfonyl Chloride: The reduction of an aromatic sulfonyl chloride to a thiol is a well-established transformation. The 7-sulfonyl chloride precursor can be reduced to the target thiol using various reagents. Common methods include reduction with zinc dust in an acidic medium (e.g., HCl) or with triphenylphosphine (B44618). researchgate.net Catalytic hydrogenation over a palladium or platinum catalyst is also an effective method. google.com

From 7-Carbaldehyde: The conversion from the 7-carbaldehyde is a multi-step process. A typical sequence involves:

Reduction of the aldehyde to the corresponding 7-(hydroxymethyl) derivative using a mild reducing agent like sodium borohydride.

Conversion of the alcohol to a good leaving group, typically a halide (e.g., a benzyl (B1604629) bromide or chloride), using reagents such as PBr₃ or SOCl₂.

Nucleophilic substitution of the halide with a sulfur nucleophile. Reagents like sodium thiourea (B124793) followed by hydrolysis, or sodium hydrosulfide, can be used to install the thiol group.

Table 3: Summary of Routes for Introducing the 7-Thiol Group

| Starting Material | Key Transformation | Reagents | Advantages |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-ol | Newman-Kwart Rearrangement | 1. R₂NCSCl, Base; 2. Heat or Catalyst; 3. NaOH or LiAlH₄ | Reliable for phenol-to-thiol conversion |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | Reduction | Zn/HCl, PPh₃, or H₂/Pd | Direct conversion from available precursor |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Reduction, Halogenation, Substitution | 1. NaBH₄; 2. PBr₃; 3. NaSH or Thiourea/NaOH | Utilizes an available precursor |

Synthesis of Key Intermediates and Advanced Building Blocks

The successful synthesis of this compound is contingent upon the availability of suitably functionalized precursors. These intermediates, which include halogenated, acylated, and formylated analogues of 3,4-dihydro-2H-1,5-benzodioxepine, serve as versatile building blocks for the introduction of the thiol moiety.

Preparation of Functionalized 3,4-Dihydro-2H-1,5-Benzodioxepine Analogues (e.g., 7-Acetyl, 7-Bromo, 7-Carbaldehyde, 7-Chloromethyl)

The introduction of functional groups at the 7-position of the 3,4-dihydro-2H-1,5-benzodioxepine ring is typically accomplished through electrophilic aromatic substitution reactions. The ether oxygens of the dioxepine ring activate the aromatic nucleus, directing incoming electrophiles primarily to the para position (position 7).

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine: The acetyl group can be introduced via the Friedel-Crafts acylation reaction. nih.govyoutube.comoregonstate.edu This involves treating 3,4-dihydro-2H-1,5-benzodioxepine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). oregonstate.eduyoutube.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. youtube.com

7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Direct electrophilic bromination of the benzodioxepine ring can furnish the 7-bromo derivative. Common brominating agents include molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst, or N-bromosuccinimide (NBS) in the presence of an acid catalyst. The conditions are generally mild to avoid over-bromination or side reactions.

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: The formyl group can be introduced using the Vilsmeier-Haack reaction . ijpcbs.comresearchgate.netsemanticscholar.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netmdpi.com The resulting electrophilic iminium species attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde. researchgate.net

7-Chloromethyl-3,4-dihydro-2H-1,5-benzodioxepine: The chloromethyl group is introduced via chloromethylation . A common method involves the use of paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or in a strong acid medium like acetic acid. dur.ac.ukgoogle.com This reaction must be handled with care due to the hazardous nature of the reagents and potential byproducts.

Interactive Table 1: Synthesis of Functionalized 3,4-Dihydro-2H-1,5-Benzodioxepine Analogues

| Derivative | Reaction Type | Key Reagents | Catalyst | Typical Conditions |

| 7-Acetyl | Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃ | Anhydrous solvent, controlled temperature |

| 7-Bromo | Electrophilic Bromination | Br₂ or NBS | Lewis Acid (optional) | Inert solvent, often at room temperature |

| 7-Carbaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | - | Controlled temperature, followed by hydrolysis |

| 7-Chloromethyl | Chloromethylation | Paraformaldehyde, HCl | Acetic Acid / ZnCl₂ | Low temperature, inert atmosphere |

Derivatization from 3,4-Dihydro-2H-1,5-Benzodioxepine-7-sulfonic Acid Derivatives

An alternative and robust strategy for the synthesis of this compound involves the use of sulfonic acid derivatives as key intermediates. This multi-step approach offers good control over the introduction of the sulfur functionality.

The synthesis typically begins with the chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine. This is achieved by reacting the parent heterocycle with chlorosulfonic acid (ClSO₃H) or a mixture of sulfuric acid and thionyl chloride. This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) at the 7-position, yielding 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride.

The resulting sulfonyl chloride is a crucial intermediate that can be converted to the target thiol. The most common method for this transformation is reduction . Several reducing agents and conditions can be employed:

Chemical Reduction: A widely used method involves reduction with triphenylphosphine (PPh₃). researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction is typically fast and chemoselective, proceeding in good yields. organic-chemistry.org

Catalytic Hydrogenation: The sulfonyl chloride can be reduced to the thiol using hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C) or a platinum catalyst. google.comgoogle.comtaylorfrancis.com This method often requires moderate pressure and the presence of a base to neutralize the hydrogen chloride byproduct. google.comgoogle.comtdl.org

Another potential, though less direct, route involves the conversion of the sulfonyl chloride to a sulfonamide, followed by further transformations. For instance, 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a known derivative. scbt.com

Interactive Table 2: Synthesis of this compound from Sulfonic Acid Derivatives

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Chlorosulfonation | 3,4-Dihydro-2H-1,5-benzodioxepine | Chlorosulfonic acid (ClSO₃H) | 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride |

| 2a | Chemical Reduction | 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | Triphenylphosphine (PPh₃) | This compound |

| 2b | Catalytic Hydrogenation | 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | H₂, Pd/C or Pt catalyst, Base | This compound |

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dihydro 2h 1,5 Benzodioxepine 7 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, the electronic environment of atoms, and the spatial relationships between them.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic, dioxepine ring, and thiol protons.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electron-donating effects of the ether oxygens and the thiol group. The protons on the seven-membered dioxepine ring are expected to appear as multiplets in the aliphatic region of the spectrum. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| H-6 | 6.8 - 7.0 | d (doublet) | 1H |

| H-8 | 6.7 - 6.9 | dd (doublet of doublets) | 1H |

| H-9 | 6.9 - 7.1 | d (doublet) | 1H |

| O-CH₂ (H-2/H-4) | 4.1 - 4.3 | t (triplet) | 4H |

| C-CH₂-C (H-3) | 2.1 - 2.3 | p (pentet) | 2H |

| S-H | 3.4 - 3.6 | s (singlet, broad) | 1H |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110-160 ppm, while aliphatic carbons, such as those in the dioxepine ring, appear at higher fields (lower ppm values). libretexts.org The carbon atom attached to the electron-withdrawing oxygen atoms (C-5a, C-9a) will be shifted downfield compared to the other aromatic carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted δ (ppm) |

| C-5a, C-9a | 145 - 150 |

| C-7 | 128 - 132 |

| C-6, C-8, C-9 | 115 - 125 |

| C-2, C-4 | 70 - 75 |

| C-3 | 30 - 35 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-8 with H-9) and within the aliphatic chain of the dioxepine ring (H-2/H-4 with H-3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in Tables 1 and 2. For example, the triplet signal around 4.2 ppm would correlate with the carbon signal around 72 ppm, confirming the C-2/C-4 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:

Correlations from the methylene (B1212753) protons H-2/H-4 to the aromatic carbons C-5a and C-9a, confirming the fusion of the dioxepine and benzene rings.

Correlations from the aromatic proton H-6 to carbons C-8 and C-5a, and from H-8 to C-6 and C-9a, which helps to unambiguously assign the aromatic signals.

A correlation from the thiol proton to the C-7 carbon would confirm the position of the thiol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net Expected NOESY correlations would be observed between the protons of the dioxepine ring (H-2/H-4) and the adjacent aromatic protons (H-9), confirming their spatial proximity.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀O₂S. HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). nih.gov

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₁O₂S⁺ | 183.0474 |

| [M+Na]⁺ | C₉H₁₀O₂SNa⁺ | 205.0293 |

| [M]⁺˙ | C₉H₁₀O₂S⁺˙ | 182.0396 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. nih.govmdpi.com The analysis of these fragments helps to elucidate the connectivity of the molecule.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve characteristic losses related to the functional groups. The seven-membered ring is a likely site for initial cleavage.

Plausible Fragmentation Pathway:

Initial Cleavage: The molecular ion may undergo cleavage of the dioxepine ring, potentially through the loss of a propylene (B89431) glycol fragment (C₃H₆O) or related neutral losses.

Thiol Group Involvement: Fragmentation involving the thiol group, such as the loss of SH or H₂S, could also be observed.

Aromatic Ring Stability: The benzodioxole cation fragment would be a relatively stable and thus prominent ion observed in the spectrum.

Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ Precursor)

| Predicted m/z | Plausible Fragment Formula | Plausible Neutral Loss |

| 153.02 | C₈H₉S₂⁺ | C₃H₄O |

| 139.03 | C₇H₇S⁺ | C₂H₄O₂ |

| 125.02 | C₆H₅S⁺ | C₃H₆O₂ |

| 109.02 | C₆H₅O⁺ | C₃H₆S |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, the IR spectrum is expected to exhibit characteristic bands for the thiol group, the aromatic ring, and the dioxepine ring.

The thiol (-SH) group gives rise to a weak but sharp absorption band for the S-H stretching vibration, typically observed in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

The aromatic part of the molecule will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range.

The dioxepine ring contributes with C-H stretching vibrations of its methylene (-CH₂-) groups, typically found between 2850 and 2960 cm⁻¹. The C-O-C ether linkages will produce strong C-O stretching bands, usually in the 1000-1300 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | Dioxepine Ring (-CH₂-) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

| C-O-C Asymmetric & Symmetric Stretch | Ether (Dioxepine Ring) | 1000 - 1300 | Strong |

| C-S Stretch | Thiol (-SH) | 600 - 800 | Weak-Medium |

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the S-H stretching vibration, which is weak in the IR spectrum, can also be observed in the Raman spectrum. The C-S stretching vibration typically gives a more intense signal in Raman than in IR spectroscopy. The symmetric "breathing" mode of the benzene ring, around 1000 cm⁻¹, is usually a strong and characteristic band in the Raman spectrum.

Theoretical calculations on simple thiols and thioethers can aid in the assignment of Raman bands. For instance, computational studies have been used to predict the frequencies and intensities of vibrational modes in such molecules, providing a basis for interpreting the experimental spectrum of more complex structures like this compound.

Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak-Medium |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | Dioxepine Ring (-CH₂-) | 2850 - 2960 | Medium |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are valuable for understanding the electronic structure of the chromophore, which in this case is the substituted benzene ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring.

Studies on 3,4-dihydro-2H-1,5-benzodioxepin and its derivatives have shown that the Ph–O π→π* transition is a key feature in their UV spectra. rsc.org The position and intensity of this absorption band are sensitive to the conformation of the dioxepine ring and the nature of the substituents on the aromatic ring. rsc.org The thiol group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands of the benzene chromophore compared to the unsubstituted benzodioxepine.

The spectrum would likely show a strong absorption band corresponding to the π→π* transition of the benzene ring, and potentially a weaker band at longer wavelengths corresponding to an n→π* transition involving the non-bonding electrons of the sulfur and oxygen atoms.

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Electronic Transition | Chromophore/Functional Group | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | Substituted Benzene Ring | 250 - 290 |

Note: The exact λmax values are dependent on the solvent used for the measurement.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of a molecule depend on its ability to return to the ground state via radiative decay from the lowest excited singlet state.

Currently, there is a lack of specific experimental data on the fluorescence properties of this compound in the public domain. While aromatic compounds can be fluorescent, the presence of the thiol group might lead to quenching of fluorescence through various non-radiative decay pathways. The heavy atom effect of sulfur can also promote intersystem crossing to the triplet state, reducing fluorescence quantum yield. Therefore, it is plausible that this compound may exhibit weak or no fluorescence. Further experimental investigation would be required to definitively characterize its emissive properties.

Chemical Reactivity and Derivatization Chemistry of 3,4 Dihydro 2h 1,5 Benzodioxepine 7 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group that can undergo a variety of chemical reactions, including oxidation, nucleophilic attack, and electrophilic substitution at the sulfur atom.

Oxidation Reactions (e.g., Formation of Disulfides, Sulfoxides, Sulfones)

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry. The reaction can be controlled to yield different oxidation states of sulfur, primarily disulfides, thiolsulfinates, and ultimately sulfonic acids.

The mild oxidation of thiols, often achieved with reagents like air or iodine, leads to the formation of disulfides. sci-hub.seresearchgate.net This reaction is a common metabolic process and can be utilized in synthetic chemistry to create symmetrical or unsymmetrical disulfides. While specific studies on the oxidation of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol to its corresponding disulfide are not extensively documented in the readily available literature, this transformation is a highly probable reaction based on the general reactivity of aromatic thiols. The reaction proceeds via the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms.

Further oxidation of the resulting disulfide can lead to thiolsulfinates and thiolsulfonates. For instance, the oxidation of disulfides with reagents like hydrogen peroxide, catalyzed by a cyclic seleninate ester, can yield thiolsulfinates. nih.gov More vigorous oxidation conditions can lead to the formation of sulfoxides and ultimately sulfones, though the direct oxidation of the thiol is the more common route to sulfonic acids.

| Reactant | Oxidizing Agent | Product | Reference |

| Thiol (general) | Air, O2, I2 | Disulfide | sci-hub.seresearchgate.net |

| Disulfide (general) | H2O2, cyclic seleninate ester catalyst | Thiolsulfinate | nih.gov |

Nucleophilic Reactions of the Thiol (e.g., Thioetherification, Thioesterification)

The thiol group is nucleophilic and readily participates in reactions with electrophiles. Thioetherification, the formation of a thioether (or sulfide), can be achieved by reacting the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent.

Thioesterification involves the reaction of a thiol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form a thioester. This reaction is analogous to the formation of an ester from an alcohol and is typically carried out under conditions that facilitate the activation of the carboxylic acid.

While specific examples of thioetherification and thioesterification of this compound are not detailed in the available research, these are standard reactions for thiols and are expected to proceed readily with this compound.

Electrophilic Reactions at Sulfur (e.g., Sulfonylation)

The sulfur atom in a thiol can also act as an electrophile under certain conditions, although it is more commonly a nucleophile. A key example of an electrophilic reaction at sulfur is the formation of sulfonamides. This typically proceeds via the oxidation of the thiol to a sulfonyl chloride, which is a highly reactive electrophile. The sulfonyl chloride can then react with an amine to form a sulfonamide. The existence of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide as a commercially available compound suggests that the corresponding thiol can be converted to the sulfonyl chloride and subsequently reacted with ammonia (B1221849) or an amine. scbt.com

Transformations of the Benzodioxepine Ring System

The benzodioxepine ring system, consisting of a benzene (B151609) ring fused to a seven-membered dioxepine ring, can also undergo various chemical transformations. These include electrophilic substitution on the aromatic portion and potential rearrangements of the heterocyclic ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The ether oxygens of the dioxepine ring are activating, ortho-, para-directing groups, which will influence the regioselectivity of these reactions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For a related compound, 2,3-dihydrobenzo[b] scbt.comcdnsciencepub.comdioxine-5-carboxamide, nitration with nitric acid in trifluoroacetic acid resulted in the formation of nitro derivatives. nih.gov This suggests that this compound would likely undergo nitration at the positions ortho or para to the activating ether oxygens, with the position of the thiol group also influencing the outcome.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst. For example, the direct halogenation of 1,4-benzodiazepinones has been reported. nih.govresearchgate.net It is expected that the benzene ring of this compound would readily undergo halogenation.

| Reaction | Reagents | Expected Product Feature |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group onto the aromatic ring |

| Halogenation | X2 (X = Cl, Br), Lewis Acid | Introduction of a halogen atom onto the aromatic ring |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | Introduction of an alkyl group onto the aromatic ring |

| Friedel-Crafts Acylation | RCO-X, Lewis Acid | Introduction of an acyl group onto the aromatic ring |

Radical Chemistry and Formation of Benzodioxepinyl Radicals

While specific literature on the radical chemistry of this compound is not extensively detailed, the behavior of aromatic thiols is well-documented, allowing for informed predictions. Aromatic thiols are known to participate in radical reactions, primarily through the formation of a thiyl radical (Ar-S•) upon homolytic cleavage of the S-H bond. This process can be initiated by various means, including photolysis, thermolysis, or reaction with a radical initiator.

The resulting 3,4-dihydro-2H-1,5-benzodioxepin-7-ylthiyl radical is a reactive intermediate that can undergo several subsequent reactions:

Dimerization: Two thiyl radicals can combine to form a disulfide, 1,2-bis(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)disulfane.

Addition to Unsaturated Bonds: The thiyl radical can add to alkenes, alkynes, and other unsaturated systems, leading to the formation of new carbon-sulfur bonds and potentially initiating polymerization reactions.

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule, regenerating the thiol.

The stability of the benzodioxepinyl moiety can influence the reactivity of the thiyl radical. The electron-donating nature of the dioxepine ring may have a modest effect on the electron density of the sulfur atom, potentially influencing the radical's stability and reactivity profile.

Development of Diverse Functionalized Derivatives

The thiol group of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives. These derivatization strategies are crucial for modulating the physicochemical properties of the parent molecule and for its incorporation into larger, more complex structures.

Synthesis of Thioether and Thioester Derivatives

Thioethers are readily synthesized from this compound through nucleophilic substitution reactions. The thiol, or more commonly its corresponding thiolate anion generated by treatment with a base, acts as a potent nucleophile that can displace a leaving group from an alkyl halide or a similar electrophile.

General Reaction for Thioether Synthesis:

R-X + HS-Ar → R-S-Ar + HX

(where Ar = 3,4-dihydro-2H-1,5-benzodioxepin-7-yl and X = halide)

Thioesters , on the other hand, are typically prepared by the acylation of the thiol with an acylating agent such as an acyl chloride or a carboxylic anhydride. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.

General Reaction for Thioester Synthesis:

R-COCl + HS-Ar → R-CO-S-Ar + HCl

(where Ar = 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)

The table below illustrates hypothetical examples of thioether and thioester derivatives that could be synthesized from this compound.

| Derivative Type | Reagent | Product Name |

| Thioether | Methyl iodide | 7-(Methylthio)-3,4-dihydro-2H-1,5-benzodioxepine |

| Thioether | Benzyl (B1604629) bromide | 7-(Benzylthio)-3,4-dihydro-2H-1,5-benzodioxepine |

| Thioester | Acetyl chloride | S-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl) ethanethioate |

| Thioester | Benzoyl chloride | S-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl) benzothioate |

Incorporation into Fused Heterocyclic Systems (e.g., Thiazole-based compounds)

The thiol functionality of this compound is a key feature for its incorporation into various fused heterocyclic systems. A prominent example is the synthesis of thiazole (B1198619) derivatives, which are a class of heterocyclic compounds with significant biological activities. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. mdpi.comscribd.comresearchgate.net

In a typical Hantzsch synthesis, an α-haloketone reacts with a compound containing a thiourea (B124793) or thioamide functionality. mdpi.comscribd.comresearchgate.net While this compound itself is not a thioamide, it can be converted into a reactive intermediate suitable for thiazole synthesis. For instance, it can react with a cyanogen (B1215507) halide to form a thiocyanate, which can then undergo cyclization with an α-aminoketone. Alternatively, the thiol can be used to prepare a thioamide which then participates in the Hantzsch reaction.

A more direct approach involves the reaction of the corresponding thioamide of a 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid with an α-haloketone. This would lead to the formation of a thiazole ring fused or appended to the benzodioxepine framework.

The table below presents potential thiazole-based compounds that could be synthesized utilizing the this compound scaffold.

| Reactant 1 | Reactant 2 | Product Name |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbothioamide | 2-Bromoacetophenone | 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenylthiazole |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbothioamide | Ethyl bromopyruvate | Ethyl 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiazole-4-carboxylate |

Multicomponent Reaction Pathways Involving the Thiol Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The thiol group of this compound is well-suited for participation in various MCRs, owing to its nucleophilic character.

While specific MCRs involving this particular thiol are not extensively reported, its reactivity can be inferred from the behavior of other aromatic thiols in well-known MCRs. For example, in the Biginelli reaction, which is traditionally used to synthesize dihydropyrimidinones, a thiol can be used in place of urea (B33335) or thiourea to generate related sulfur-containing heterocycles.

Another potential application is in Ugi-type reactions. In a classic Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide derivative. Variations of this reaction could potentially incorporate a thiol as one of the nucleophilic components, leading to the formation of thioester-containing products.

The participation of this compound in such reactions would provide a straightforward route to novel and structurally diverse compounds with the benzodioxepine motif.

| Multicomponent Reaction | Potential Reactants | Potential Product Class |

| Biginelli-like reaction | This compound, an aldehyde, a β-ketoester | Dihydropyrimidine-thiones or related heterocycles |

| Ugi-type reaction | This compound, an aldehyde, an amine, an isocyanide | α-Arylthio-acylamino-amides |

Computational and Theoretical Chemistry Investigations of 3,4 Dihydro 2h 1,5 Benzodioxepine 7 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. By calculating the electron density, DFT can accurately predict several key parameters of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol. These parameters are crucial for understanding the molecule's stability and behavior.

Key ground state properties that can be determined using DFT include:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Energy: The total energy of the molecule in its electronic ground state.

Dipole Moment: A measure of the polarity of the molecule.

Mulliken Atomic Charges: The partial charge distribution on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

| Total Electronic Energy | -853.45 Hartree |

| Dipole Moment | 2.15 Debye |

| Charge on Sulfur Atom (S) | -0.08 e |

| Charge on Oxygen Atoms (O) | -0.25 e (average) |

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the thiol group is expected to significantly influence the HOMO, making it a likely site for electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is hypothetical and illustrates typical values derived from molecular orbital analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-membered dioxepine ring in this compound means the molecule can adopt various conformations. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. Computational methods can systematically explore the potential energy surface to locate energy minima corresponding to stable conformations. For the benzodioxepine ring system, common conformations include chair, boat, and twist-boat forms. The presence of the fused benzene (B151609) ring and the substituents will influence the relative stability of these conformers.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and bonds, MD can reveal how the seven-membered ring flexes and transitions between different conformational states. This information is valuable for understanding how the molecule might interact with a biological target, such as a receptor binding pocket.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction in Related Benzodioxepine Scaffolds

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to develop mathematical models that predict the activity of new compounds based on their structural features. nih.gov For the benzodioxepine scaffold, these models can help identify key molecular descriptors, such as electronic properties and steric features, that are important for a particular biological effect. mdpi.com For instance, the nature and position of substituents on the aromatic ring can significantly impact activity. mdpi.com These computational models are instrumental in the early phases of drug discovery for designing and optimizing lead compounds. nih.gov

Ligand-Target Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is invaluable for predicting the interaction between a small molecule ligand and a protein target. For this compound, docking studies can be employed to hypothesize its binding affinity and mode of interaction with various biologically relevant receptors.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on analogous compounds containing the benzodioxin or related heterocyclic cores. For instance, in silico screening of benzodioxin pyrazoline derivatives has been used to predict their binding against microbial and cancer-related proteins. biointerfaceresearch.com These studies typically involve preparing a 3D model of the ligand and docking it into the active site of a target protein. The resulting binding poses are then scored based on factors like intermolecular energies, providing an estimate of the binding affinity.

A hypothetical docking study of this compound against a putative target, such as a kinase or a G-protein coupled receptor, would likely reveal key interactions. The thiol group could act as a hydrogen bond donor or acceptor, while the benzodioxepine ring system could engage in hydrophobic or π-stacking interactions with amino acid residues in the active site. The results of such a study could be presented in a table summarizing the predicted binding energies and key interacting residues.

Hypothetical Docking Results for this compound with Target Protein X

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Tyr123, Phe256 | π-stacking |

| 1 | -8.5 | Ser98 | Hydrogen bond with thiol group |

| 2 | -7.9 | Leu150, Val180 | Hydrophobic |

| 2 | -7.9 | Asn100 | Hydrogen bond with dioxepine oxygen |

QSAR Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

For the design of derivatives of this compound, a QSAR study would begin with a dataset of analogous compounds with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical model that correlates the descriptors with the observed biological activity. A validated QSAR model can be used to predict the activity of novel derivatives of this compound with different substituents on the aromatic ring or the dioxepine moiety. This allows for the in silico screening of a virtual library of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Hypothetical QSAR Model for a Series of Benzodioxepine Derivatives

| Descriptor | Coefficient | Description | Impact on Activity |

|---|---|---|---|

| LogP | 0.45 | Lipophilicity | Positive |

| TPSA | -0.12 | Topological Polar Surface Area | Negative |

| Molecular Weight | 0.05 | Size of the molecule | Slightly Positive |

| Dipole Moment | 0.23 | Molecular Polarity | Positive |

Advanced Research Applications and Structural Based Investigations of 3,4 Dihydro 2h 1,5 Benzodioxepine 7 Thiol and Its Analogues

Role in Biosynthesis and Natural Product Chemistry

Investigation of Bio-elicitation Processes for Related Benzodioxepine Derivatives

Elicitation is recognized as a highly effective strategy for boosting the biotechnological production of secondary metabolites in plant cell cultures. nih.gov Elicitors, which can be biotic (of biological origin) or abiotic (of non-biological origin), trigger plant defense mechanisms, thereby stimulating secondary metabolism. nih.gov Biotic elicitors include substances released by microorganisms, such as polysaccharides from cell walls (e.g., chitin (B13524) and glucans), yeast extracts, and fungal lysates. nih.gov Abiotic elicitors are typically non-biological substances like inorganic salts or physical factors. nih.gov This process is a primary methodology used to enhance the yield of high-value bioactive compounds from plant cell factories. nih.gov

While elicitation is a well-established technique for a wide range of natural products, specific studies detailing the application of bio-elicitation to increase the production of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol or its close derivatives are not extensively documented in the current body of research. The strategy remains a viable and potent tool for potentially enhancing the synthesis of such compounds in controlled biological systems, should a natural biosynthetic pathway be identified.

Isolation and Characterization from Biological Sources

Natural products serve as a rich source of molecular scaffolds for drug discovery, with many exhibiting significant structural diversity and biological activity. mdpi.comresearchgate.net Compounds featuring related oxepine-containing heterocyclic systems, such as oxepinochromenes, have been isolated from natural sources. researchgate.netnih.gov These rare metabolites are typically found in certain endophytic and endolichenic fungi, as well as some higher plants. researchgate.netnih.gov The benzodioxepine scaffold itself is a subject of interest in medicinal chemistry due to the diverse pharmacological activities associated with its derivatives, including anxiolytic and anticonvulsant properties. ontosight.ai

However, despite the exploration of structurally similar compounds from nature, the specific molecule this compound has not been reported as a naturally occurring product isolated from a biological source. The existing literature primarily focuses on the synthetic routes to this and related compounds for evaluation in various chemical and biological assays.

Scaffold Derivatization for Enzyme Inhibition Studies

Design and Synthesis of Aldose Reductase Inhibitors Based on the Benzodioxepine-Thiol Scaffold

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govfrontiersin.org Under hyperglycemic conditions, the increased activity of this pathway is a key determinant in the pathogenesis of long-term diabetic complications. nih.govpharmafeatures.com Consequently, the inhibition of aldose reductase is a major therapeutic strategy for treating these conditions. nih.govopenmedicinalchemistryjournal.com

The design of potent and selective aldose reductase inhibitors (ARIs) involves creating molecules that can effectively interact with the enzyme's active site. frontiersin.org A critical feature for many ARIs is the presence of a carboxylic acid group, which can anchor the inhibitor into the catalytic groove of the enzyme. pharmafeatures.com Furthermore, achieving high selectivity for aldose reductase (ARL2) over the closely related aldehyde reductase (ALR1) is a crucial challenge, as non-selective inhibition can lead to toxicity. pharmafeatures.com

Medicinal chemists have explored a variety of molecular frameworks, or scaffolds, to achieve potent and selective inhibition. The benzodioxepine structure is one such scaffold of interest. Structure-activity relationship (SAR) studies on various inhibitor classes have provided insights into the key pharmacophoric elements required for activity. For instance, in studies involving pyridothiadiazine scaffolds, a N4-acetic acid group was found to be essential for potent inhibition. nih.gov Similarly, research on ginsenoside derivatives revealed that the presence and stereochemistry of hydroxyl groups play a significant role in inhibitory activity against human recombinant aldose reductase (HRAR). mdpi.com The benzodioxepine-thiol scaffold offers a unique framework for presenting functional groups, like the thiol moiety, for interaction with the enzyme, representing a promising starting point for the development of novel and effective ARIs. researchgate.net

Table 1: Inhibitory Activity of Various Scaffolds Against Aldose Reductase

| Compound/Scaffold Class | Specific Compound | Target Enzyme | IC₅₀ (µM) |

| Spiromorpholine Derivative | Compound 10 (6-bromine substituted) | ARL2 | 4.17 |

| Marine Alkaloid | Lukianol A (1a) | Human Aldose Reductase | 2.2 |

| Marine Alkaloid Derivative | 4'-O-methyl (1b) | Human Aldose Reductase | 2.2 |

| Ginsenoside Derivative | Ginsenoside Rh2 | Rat Lens Aldose Reductase (RLAR) | 0.67 |

| Ginsenoside Derivative | Protopanaxadiol | Human Recombinant Aldose Reductase (HRAR) | 0.36 |

| Benzodioxine Carboxamide | Compound 4 | PARP1 | 5.8 |

| Benzoxazine Carboxamide | Compound 49 | PARP1 | 0.082 |

This table presents IC₅₀ values for various compounds acting on aldose reductase and, for comparison, the related enzyme PARP1, illustrating the potency achieved with different molecular scaffolds. Data sourced from multiple research findings. nih.govmdpi.comnih.govnih.gov

Exploration of Other Enzymatic Targets for Scaffold Modulation

The versatility of the benzodioxepine scaffold and related structures has led to their exploration as modulators of various other enzymatic targets beyond aldose reductase. The derivatization of this core structure allows for the fine-tuning of its properties to interact with different biological macromolecules.

Recent research has focused on synthesizing novel benzodioxepin amide-biphenyl derivatives to target fatty acid biosynthesis in bacteria. nih.gov One such derivative, Compound E4, demonstrated potent antimicrobial activity, and docking studies suggested its interaction with the FabH enzyme. nih.gov In the field of oncology, related heterocyclic scaffolds have been investigated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair. nih.gov A lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified and optimized, leading to a potent PARP1 inhibitor. nih.gov

Furthermore, derivatives of 3,4-dihydro-2H-1,5-benzodioxepins have been described as a novel class of β-adrenergic stimulants. cdnsciencepub.com Additionally, the thiol group itself is a key functional moiety in enzyme inhibition. For example, the NADPH oxidase inhibitor VAS2870 functions through the alkylation of cysteine thiols, demonstrating a mechanism where a sulfur-containing group is central to the molecule's inhibitory action. nih.gov

Exploration in Materials Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, the benzodioxepine scaffold has also found utility in the field of materials science. The unique structural and chemical properties of these compounds make them valuable intermediates and building blocks for creating advanced materials. chemimpex.com

Specifically, derivatives such as 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one are used in the formulation of specialty polymers and coatings. chemimpex.com The incorporation of the benzodioxepine structure can enhance material properties, including durability and resistance to environmental factors. chemimpex.com The ability to create functional polymers from renewable resources is an area of growing interest. Scaffolds derived from natural products, which often possess inherent biological activity, can be polymerized to create materials with novel and interesting properties. mdpi.com The polymerization can proceed through different routes, such as vinyl addition, to yield polymers with pendant functional rings, or through ring-opening copolymerization to produce hydrolyzable polyesters. This dual applicability in both life sciences and material sciences highlights the versatility of the benzodioxepine core structure.

Chemical Probe Development and Ligand Design

The distinct functionalities of the benzodioxepine scaffold and the thiol group make this molecule an attractive starting point for the design of sophisticated tools for chemical biology and pharmacology.

Affinity-Based Protein Profiling (AfBPP) is a powerful chemical proteomics technique used to identify the protein targets of small molecules. magtechjournal.com An affinity probe typically consists of three components: a ligand for binding to the target protein, a reactive group for covalent attachment, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov

This compound is an ideal scaffold for constructing such probes. The benzodioxepine core can serve as the initial recognition element or be further elaborated to target a specific protein family. The thiol group provides a versatile and strategically located handle for chemical modification. It can be used to attach a photo-reactive crosslinking group, such as a diazirine or benzophenone, which upon UV irradiation forms a covalent bond with the target protein. enamine.netresearchgate.net The thiol can also be the attachment point for a reporter tag, often via a linker. This strategy, exploiting a reactive thiol on a rigid scaffold to build a library of functionalized molecules, has been effectively used in other systems, such as thiol-functionalized benzosiloxaboroles, to develop new antibacterial agents. nih.gov

In drug discovery, the development of ligands with high affinity and selectivity for specific biological receptors is paramount. The rigid structure of the benzodioxepine nucleus is advantageous for ligand design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The synthesis of 1,5-benzodiazepine derivatives, which share some structural similarities, has been a major focus in medicinal chemistry due to their wide range of biological activities. nih.gov

The thiol group on the 7-position of the benzodioxepine ring serves as a crucial anchor point for synthetic diversification. Using well-established sulfur chemistry, such as alkylation or thiol-Michael addition, a wide array of side chains can be readily introduced at this position. nih.gov This allows for the systematic generation of a library of analogues, which can then be screened in receptor binding assays. The resulting Structure-Activity Relationship (SAR) data can guide the optimization of ligands to achieve desired potency and selectivity. This modular approach is a cornerstone of modern medicinal chemistry for accelerating the discovery of new therapeutic agents.

Applications in Chemo-Sensory Systems and Olfactory Research

Analogues of 3,4-dihydro-2H-1,5-benzodioxepine have played a surprisingly significant role in the field of fragrance chemistry, providing a rich area for studying the relationship between molecular structure and perceived odour.

The most famous analogue in this class is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®. This compound is renowned for its intense and distinctive "marine" or "sea-breeze" aroma, a fragrance note that was novel at the time of its discovery. Its unique olfactory profile has made the benzodioxepinone framework a key target for Structure-Odour Relationship (SOR) studies. semanticscholar.org

Research has shown that the characteristic marine odour is highly sensitive to the molecular structure. The presence of the seven-membered dioxepine ring and the aromatic system are considered crucial. researchgate.net Modifications to this core structure lead to significant changes in the perceived scent, providing insights into the molecular features required for interaction with the corresponding olfactory receptors.

Key findings from SOR studies on benzodioxepine analogues include:

The Carbonyl Group: Removal of the ketone group at the 3-position leads to a significant loss of the marine character, often introducing sweeter and fruitier notes. researchgate.net

Aromatic Substitution: The substituent on the aromatic ring is critical. A 7-alkyl group, as in Calone 1951®, is considered essential for a potent marine odour. researchgate.net Moving the methyl group to other positions or replacing it with other functionalities can drastically alter or diminish the marine note.

Ring Conformation: The geometry of the seven-membered ring, which dictates the spatial orientation of the polar ketone group, is believed to play a significant role in the molecule's interaction with olfactory receptors. semanticscholar.org

The table below summarizes the olfactory characteristics of selected benzodioxepine analogues, illustrating the impact of structural modifications.

| Compound Name | Structural Modification from Calone 1951® | Reported Odour Characteristics | Reference |

|---|---|---|---|

| Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) | Reference Compound | Strong, marine, sea-breeze, watermelon | researchgate.netsemanticscholar.org |

| 2H-1,5-Benzodioxepin-3(4H)-one | Removal of 7-methyl group | Weak, less marine character | researchgate.net |

| 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepine | Removal of 3-keto group | Sweet, loss of marine character | researchgate.net |

| 6-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Methyl group at C6 instead of C7 | Weak marine character | researchgate.net |

| 2-Propyl-1,4-dioxepan-6-one | Non-benzenoid analogue | Green, floral, anisic (no marine character) | researchgate.net |

These studies underscore that a benzenoid ring system is crucial for marine odorants, and that the specific substitution pattern on this ring is a key determinant of olfactory character. researchgate.net The thiol group in this compound presents an interesting structural variation. While its specific odour is not widely reported, thiols are known to be potent odorants, often with low detection thresholds, which suggests this compound and its derivatives could be of significant interest in future olfactory research.

Development of Sensory Modulators and Fragrance Components

The exploration of this compound and its analogues as sensory modulators and fragrance components is deeply rooted in the significant commercial success and unique olfactory profile of the structurally related compound, 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, widely known as Calone 1951®. This iconic molecule is renowned for its distinct marine, ozonic, and watermelon-like scent, which revolutionized the fragrance industry by introducing the aquatic fragrance family. mdpi.comfragrantica.com Research into analogues of this structure, including theoretical thiol-substituted derivatives, aims to uncover new fragrance molecules with novel or enhanced sensory characteristics and to better understand the structure-odor relationships (SOR) that govern the perception of marine and other complex scents.

Investigations into the benzodioxepinone framework have revealed that the characteristic marine odor is highly dependent on the integrity of the core structure. nih.gov Modifications to both the aromatic and the seven-membered dioxepine ring have been systematically undertaken to probe the molecular requirements for this specific olfactory note. These studies provide a foundation for predicting the potential sensory profile of this compound.

Structural modifications of the benzodioxepinone skeleton have demonstrated that even minor changes can lead to significant shifts in the perceived scent. For instance, the removal or modification of the carbonyl group in the dioxepine ring often results in a loss of the marine character, with the introduction of sweet, floral, or fruity notes. nih.govresearchgate.net Similarly, alterations to the substituents on the aromatic ring are critical in modulating the olfactory profile. The presence of a 7-alkyl group, as seen in Calone 1951®, is considered essential for a potent marine character. nih.govresearchgate.net Extending the carbon chain of this alkyl group has been a strategy to create new fragrance molecules within the marine family. nih.gov

The introduction of a thiol (-SH) group at the 7-position of the 3,4-dihydro-2H-1,5-benzodioxepine ring system represents a significant departure from the well-studied alkyl and other non-sulfurous substituents. Thiols are known for their potent and often pungent odors at high concentrations. wikipedia.org However, at lower concentrations, certain thiols can impart desirable and complex notes, such as the fruity aroma of grapefruit mercaptan or the roasted scent of furan-2-ylmethanethiol, a key component of coffee's aroma. wikipedia.orgnih.gov The perceived quality of some thiols is highly dependent on their concentration, with a pleasant aroma at low levels becoming repugnant at higher concentrations. nih.gov

The following tables summarize the olfactory characteristics of selected analogues of 3,4-dihydro-2H-1,5-benzodioxepine, which help to build a picture of the structure-odor relationships within this class of compounds.

| Compound Name | Structural Modification from Calone 1951® | Reported Olfactory Notes | Reference |

|---|---|---|---|

| Alcohol Derivative of Calone 1951® | Reduction of the C3-carbonyl group to a hydroxyl group | Fruity, weak, without character | researchgate.net |

| Unsaturated Analogue | Introduction of a double bond in the dioxepine ring | Weak marine character | researchgate.net |

| Compound Name | Structural Modification from Calone 1951® | Reported Olfactory Notes | Reference |

|---|---|---|---|

| 7-propyl-2H-1,5-benzodioxepin-3(4H)-one | 7-methyl group replaced with a 7-propyl group | Marine, with sweet and clean green-watery facets | core.ac.uk |

| 7-nitro-2H-benzo[b] mdpi.comcore.ac.ukdioxepin-3(4H)-one | 7-methyl group replaced with a 7-nitro group | Spicy, vanilla note | core.ac.uk |

| 3-oxo-3,4-dihydro-2H-benzo[b] mdpi.comcore.ac.ukdioxepine-7-carbaldehyde | 7-methyl group replaced with a 7-formyl group | Spicy, vanilla note | core.ac.uk |

The research into these analogues underscores the sensitivity of the olfactory profile to structural changes in the 3,4-dihydro-2H-1,5-benzodioxepine framework. While no direct sensory data for this compound has been published, the established structure-odor relationships for this class of compounds, combined with the known impact of thiol groups in fragrance chemistry, suggest that it would likely be a potent and complex odorant. Its profile would probably diverge significantly from the classic marine scent of Calone 1951®, potentially offering novel sensory experiences in the realm of savory or exotic fruit notes. Further empirical research would be necessary to fully characterize its unique olfactory properties and its potential as a novel fragrance ingredient or sensory modulator.

Q & A

Q. Basic

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition).

- Cellular Uptake : Radiolabeling (³⁵S-thiol) coupled with scintillation counting.

- Receptor Binding : Competitive binding assays with fluorescent ligands .

How can computational modeling guide the design of benzodioxepine derivatives with improved pharmacokinetic properties?

Q. Advanced

- Molecular Docking : Predict binding affinities to target proteins (e.g., AMPA receptors ).

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxepine ring) with bioavailability .

What are the limitations of current synthetic methods for scaling up benzodioxepine-thiol production?

Q. Advanced

- Low Yields : Multi-step syntheses often result in <50% overall yield due to side reactions.

- Harsh Conditions : Strong acids/bases complicate reactor material selection.

- Resolution :

How do structural modifications at the 7-position of the benzodioxepine core influence biological activity?

Q. Advanced

- Thiol vs. Sulfonyl Groups : Thiol derivatives show higher nucleophilic reactivity but lower metabolic stability compared to sulfonamides.

- Substituent Effects : Chloro or methoxy groups at adjacent positions (e.g., 9-Cl in ) enhance receptor binding but may increase toxicity.

- Case Study : The 7-carboxamide derivative () exhibits improved solubility and CNS penetration .

What analytical techniques are essential for quantifying trace impurities in benzodioxepine-thiol samples?

Q. Basic

- HPLC-MS : Detects impurities at ppm levels using reverse-phase C18 columns.

- TGA/DSC : Identifies decomposition products under thermal stress.

- Elemental Analysis : Confirms stoichiometry of C, H, N, and S .

How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?

Advanced

Discrepancies often arise from:

- Metabolic Instability : Rapid hepatic clearance in vivo reduces efficacy.

- Protein Binding : Serum albumin binding lowers free drug concentration.

Strategies : - Modify the thiol group to a prodrug (e.g., disulfide) for sustained release.

- Use microsomal stability assays to predict in vivo performance .

What are the emerging applications of benzodioxepine-thiol derivatives in material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.